molecular formula C19H27ClF2N2O B3026032 trans-rel-3,4-difluoro-N-methyl-N-[(2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, monohydrochloride CAS No. 1339332-99-8

trans-rel-3,4-difluoro-N-methyl-N-[(2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, monohydrochloride

Cat. No. B3026032
CAS RN: 1339332-99-8
M. Wt: 372.9 g/mol
InChI Key: FQKXIOODZICZNV-JAXOOIEVSA-N
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Description

This compound, also known as 3,4-difluoro U-50488 (hydrochloride), is an analytical reference standard categorized as a utopioid . The molecular formula is C19H26F2N2O • HCl and the molecular weight is 372.9 g/mol .


Physical And Chemical Properties Analysis

This compound is a crystalline solid . It has a molecular weight of 372.9 g/mol . The compound is stable for at least 2 years when stored at -20°C .

Scientific Research Applications

Trace Water Detection

PH-CNTPA can detect trace water in single or mixed solvents. It exhibits outstanding sensitivity and anti-interference properties across different solvent environments.

Sources:

Safety and Hazards

This compound should be considered hazardous until further information becomes available . It should not be ingested, inhaled, or come into contact with eyes, skin, or clothing . After handling, thorough washing is recommended . This product is intended for research and forensic applications, and is not for human or veterinary diagnostic or therapeutic use .

properties

IUPAC Name

2-(3,4-difluorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26F2N2O.ClH/c1-22(19(24)13-14-8-9-15(20)16(21)12-14)17-6-2-3-7-18(17)23-10-4-5-11-23;/h8-9,12,17-18H,2-7,10-11,13H2,1H3;1H/t17-,18-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKXIOODZICZNV-JAXOOIEVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1CCCC[C@H]1N2CCCC2)C(=O)CC3=CC(=C(C=C3)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801342910
Record name rel-2-(3,4-Difluorophenyl)-N-methyl-N-[(1R,2R)-2-(pyrrolidin-1-yl)cyclohexyl]acetamide hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801342910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-rel-3,4-difluoro-N-methyl-N-[(2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, monohydrochloride

CAS RN

1339332-99-8
Record name rel-2-(3,4-Difluorophenyl)-N-methyl-N-[(1R,2R)-2-(pyrrolidin-1-yl)cyclohexyl]acetamide hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801342910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trans-rel-3,4-difluoro-N-methyl-N-[(2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, monohydrochloride
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trans-rel-3,4-difluoro-N-methyl-N-[(2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, monohydrochloride
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trans-rel-3,4-difluoro-N-methyl-N-[(2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, monohydrochloride
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trans-rel-3,4-difluoro-N-methyl-N-[(2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, monohydrochloride
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trans-rel-3,4-difluoro-N-methyl-N-[(2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, monohydrochloride
Reactant of Route 6
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trans-rel-3,4-difluoro-N-methyl-N-[(2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, monohydrochloride

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